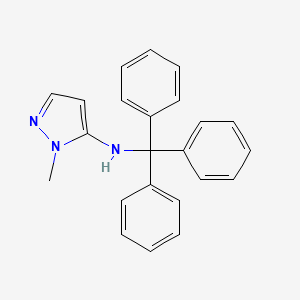
1-Methyl-N-trityl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-trityl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a trityl group (triphenylmethyl) attached to the nitrogen atom and a methyl group attached to the pyrazole ring. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-N-trityl-1H-pyrazol-5-amine can be synthesized through a multi-step process. One common method involves the protection of the amino group of 1-methyl-1H-pyrazol-5-amine with a trityl group. The synthesis typically starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which can be achieved by reacting 1-methylpyrazole with an appropriate amine source under controlled conditions .
The tritylation step involves the reaction of 1-methyl-1H-pyrazol-5-amine with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-trityl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazole amines.
Scientific Research Applications
1-Methyl-N-trityl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators
Mechanism of Action
The mechanism of action of 1-Methyl-N-trityl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trityl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: Lacks the trityl group, making it less lipophilic and potentially less effective in certain applications.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Contains a phenyl group instead of a trityl group, which may alter its reactivity and biological activity.
Uniqueness
1-Methyl-N-trityl-1H-pyrazol-5-amine is unique due to the presence of the trityl group, which can significantly influence its chemical properties and biological activity. The trityl group provides steric hindrance and enhances lipophilicity, making the compound suitable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C23H21N3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-methyl-N-tritylpyrazol-3-amine |
InChI |
InChI=1S/C23H21N3/c1-26-22(17-18-24-26)25-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18,25H,1H3 |
InChI Key |
VESLHAZVGLNWLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)
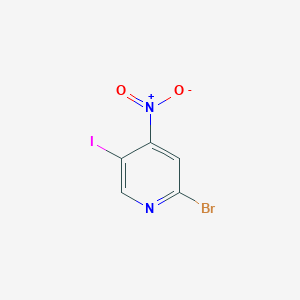

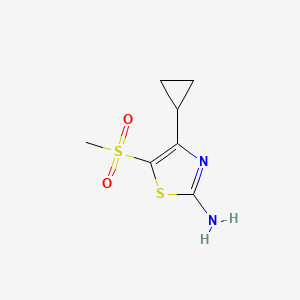


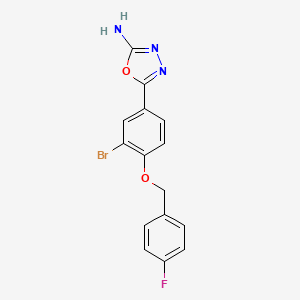
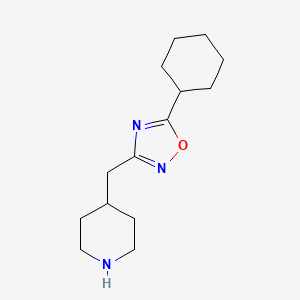
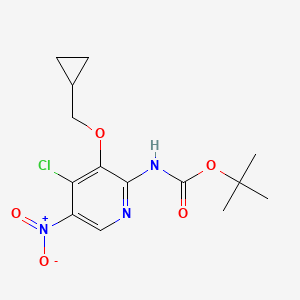
![1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
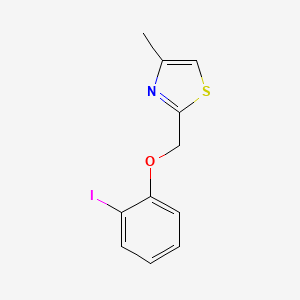

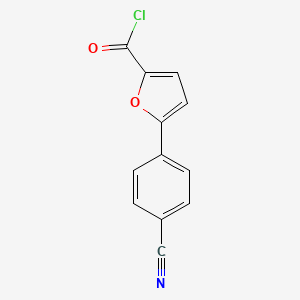
![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
